molecular formula C7H10BrFO B2530483 4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2418719-88-5

4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2530483
CAS No.: 2418719-88-5
M. Wt: 209.058
InChI Key: BVFUHRXCRDKELD-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[211]hexane is a bicyclic organic compound characterized by the presence of bromomethyl and fluoromethyl groups attached to an oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane typically involves the following steps:

    Formation of the Oxabicyclohexane Ring: The oxabicyclohexane ring can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of Bromomethyl and Fluoromethyl Groups: The bromomethyl and fluoromethyl groups can be introduced through halogenation reactions. For instance, the bromomethyl group can be introduced using bromine in the presence of a radical initiator, while the fluoromethyl group can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize microreactor technology to control reaction conditions precisely and enhance safety.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products may include azides, nitriles, or thiols.

    Oxidation Products: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.

    Reduction Products: Reduced derivatives with different functional groups, such as alkanes or alcohols.

Scientific Research Applications

4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane involves its interaction with molecular targets through its bromomethyl and fluoromethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The oxabicyclohexane ring provides a rigid framework that influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    4-(Bromomethyl)-1-(methyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but with a methyl group instead of a fluoromethyl group.

Uniqueness

4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the presence of both bromomethyl and fluoromethyl groups, which impart distinct reactivity and potential applications compared to its analogs. The combination of these functional groups with the oxabicyclohexane ring structure makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

4-(bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrFO/c8-3-6-1-7(2-6,4-9)10-5-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFUHRXCRDKELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CF)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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